H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2

Catalog No.
S15746039
CAS No.
M.F
C32H45N11O8
M. Wt
711.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2

Product Name

H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[3-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

Molecular Formula

C32H45N11O8

Molecular Weight

711.8 g/mol

InChI

InChI=1S/C32H45N11O8/c1-2-3-23(31(50)39-15-28(47)42-24(29(35)48)11-18-14-36-16-40-18)41-27(46)8-9-37-32(51)25(43-30(49)21(33)5-7-26(34)45)10-17-13-38-22-6-4-19(44)12-20(17)22/h4,6,12-14,16,21,23-25,38,44H,2-3,5,7-11,15,33H2,1H3,(H2,34,45)(H2,35,48)(H,36,40)(H,37,51)(H,39,50)(H,41,46)(H,42,47)(H,43,49)/t21-,23-,24-,25-/m0/s1

InChI Key

MRBDDQRPZZFCHW-LFBFJMOVSA-N

Canonical SMILES

CCCC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N)NC(=O)CCNC(=O)C(CC2=CNC3=C2C=C(C=C3)O)NC(=O)C(CCC(=O)N)N

Isomeric SMILES

CCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N)NC(=O)CCNC(=O)[C@H](CC2=CNC3=C2C=C(C=C3)O)NC(=O)[C@H](CCC(=O)N)N

H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2 is a complex peptide compound characterized by its unique amino acid sequence and structural features. Its molecular formula is C32H45N11O8C_{32}H_{45}N_{11}O_{8}, with a molecular weight of approximately 711.8 g/mol. The compound consists of several amino acids, including glutamine, tryptophan (with a hydroxyl group at the 5-position), beta-alanine, norvaline, glycine, and histidine, culminating in an amide group at the C-terminus. This specific sequence and structure contribute to its potential biological activities and applications in research and medicine.

The chemical reactivity of H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2 can be analyzed through various types of reactions typical for peptide compounds:

  • Hydrolysis: The peptide bond can undergo hydrolysis, leading to the release of individual amino acids.
  • Deamidation: Under certain conditions, the amide group may be hydrolyzed, affecting the stability and activity of the peptide.
  • Oxidation: The presence of tryptophan allows for potential oxidation reactions, which can alter its biological properties.

These reactions are crucial for understanding the stability and degradation pathways of this compound in biological systems.

H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2 exhibits various biological activities that make it a subject of interest in pharmacological research:

  • Neuroprotective Effects: The presence of tryptophan suggests potential roles in serotonin modulation, which may confer neuroprotective properties.
  • Antioxidant Activity: Hydroxylated tryptophan can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
  • Immunomodulation: The combination of amino acids may influence immune responses, making it relevant for studies on inflammation and immune regulation.

These activities highlight the compound's potential therapeutic applications in neurodegenerative diseases and immune disorders.

The synthesis of H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. The general steps include:

  • Amino Acid Coupling: Sequential coupling of protected amino acids on a solid support using activating agents such as carbodiimides.
  • Deprotection: Removal of protecting groups after each coupling step to expose reactive amine or carboxyl groups.
  • Cleavage: The final product is cleaved from the solid support using appropriate cleavage reagents (e.g., trifluoroacetic acid).
  • Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

This method ensures high yield and purity essential for biological studies.

H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2 has several applications in research and pharmaceuticals:

  • Drug Development: Its unique structure may lead to the development of new therapeutic agents targeting neurological disorders or inflammatory conditions.
  • Biomarker Studies: The compound could serve as a biomarker in studies involving metabolic pathways related to amino acids.
  • Research Tools: It may be utilized in biochemical assays to study protein interactions or enzyme activities due to its structural properties.

Studies on the interactions of H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2 with various biological molecules are crucial for understanding its mechanism of action:

  • Protein Binding: Investigating how this peptide interacts with specific receptors or enzymes can provide insights into its biological roles.
  • Cellular Uptake: Understanding how cells internalize this compound can reveal its potential therapeutic effects and bioavailability.
  • In Vivo Studies: Animal models may be employed to assess pharmacokinetics and pharmacodynamics, offering data on efficacy and safety profiles.

These studies are essential for advancing its development as a therapeutic agent.

Several compounds share structural similarities with H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2. Here are some notable examples:

Compound NameStructureUnique Features
H-Gly-Trp(5-OH)-His-NH2Similar backbone but lacks beta-alanine and norvalineFocus on neuroprotective effects
H-Trp-Ala-Gly-His-NH2Shorter peptide chainSimpler structure with potential neuroactive properties
H-Gln-Trp(5-OH)-NvaLacks glycine and histidineMay have distinct immunomodulatory effects

These compounds highlight the uniqueness of H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2 due to its specific amino acid composition and potential multifunctional roles in biological systems.

XLogP3

-2.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

11

Exact Mass

711.34525744 g/mol

Monoisotopic Mass

711.34525744 g/mol

Heavy Atom Count

51

Dates

Modify: 2024-08-15

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